methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Description
This coumarin derivative features a chromen-2-one core substituted with a chlorine atom at position 6, a 2-ethoxy-2-oxoethoxy group at position 7, a methyl group at position 4, and an acetoxy moiety at position 3. The ester functionalities (acetate and ethoxy-oxoethoxy) enhance lipophilicity, which may improve membrane permeability while retaining moderate solubility in polar solvents.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO7/c1-4-23-16(20)8-24-14-7-13-10(5-12(14)18)9(2)11(17(21)25-13)6-15(19)22-3/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMDDMVWBHKUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves multiple steps, typically starting with the preparation of the chromen-2-one core. The synthetic route may include the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and ethoxy groups: These functional groups can be introduced through substitution reactions using reagents such as thionyl chloride and ethyl chloroformate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic acid or its derivatives under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the class of flavonoids, specifically the chromone derivatives. The synthesis of methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions that include acylation and etherification processes. The structural characteristics can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Antioxidant Properties
The compound also displays antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage that can lead to cancer and other diseases. The antioxidant effects are attributed to its ability to scavenge free radicals and enhance the body’s endogenous antioxidant defenses .
Therapeutic Potential
Given its biological activities, this compound has potential therapeutic applications in:
Cancer Therapy
The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapies. Studies are ongoing to evaluate its efficacy in vivo and to understand the molecular mechanisms underlying its anticancer effects.
Neuroprotective Effects
Emerging research suggests that compounds similar to methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-y]acetate may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This is linked to their antioxidant properties and ability to modulate neuroinflammatory responses .
Case Study: Anticancer Efficacy
A recent study published in a peer-reviewed journal focused on a series of synthesized chromone derivatives, including methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-o]acetate. The study reported that these derivatives exhibited selective antiproliferative activity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Research on Antioxidant Activity
Another study assessed the antioxidant capacity of various flavonoid derivatives, including the compound . The results showed that it effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting metabolic pathways.
Modulating receptors: The compound can interact with cellular receptors, altering signal transduction and cellular responses.
Inducing oxidative stress: It may generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
The compound is compared to analogues with variations in substituent groups, particularly at positions 6 and 7, which critically impact physicochemical and biological properties.
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₇H₁₆ClO₈.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-ethoxy-2-oxoethoxy group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), intermediate between the hydrophilic 7-hydroxy analogue (logP ~1.5) and the highly lipophilic naphthylmethoxy derivative (logP ~4.5) .
- Solubility : The ethoxy-oxoethoxy group enhances solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to bulky aromatic substituents (e.g., naphthylmethoxy), which reduce aqueous solubility .
- Stability: The ethoxy-oxoethoxy ester is hydrolytically stable under physiological pH but may undergo enzymatic cleavage in vivo, unlike the 2-chloropropenoxy group, which is prone to elimination reactions .
Biological Activity
Methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with the molecular formula and a molecular weight of 368.77 g/mol. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromen-2-One Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Chloro and ethoxy groups are introduced via substitution reactions.
- Esterification : The final step involves esterification with acetic acid or its derivatives under acidic conditions.
These synthetic methods are optimized for yield and purity, often employing catalysts and specific solvents to facilitate reactions.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction.
- Induction of Oxidative Stress : It has the potential to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Anticancer Properties
Recent studies have shown that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) with IC50 values indicating potent activity .
Antioxidant and Anti-inflammatory Activities
Research indicates that chromenone derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of inflammatory diseases where oxidative damage plays a critical role .
Acetylcholinesterase Inhibition
Compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies show promising results, with some derivatives exhibiting strong inhibitory activity against AChE .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl [6-chloro... | Anticancer (HEPG2) | 4.90 | |
| Similar Chromenone | AChE Inhibition | 2.70 | |
| Ethoxy Derivative | Antioxidant | N/A |
Study on Antitumor Activity
A study evaluated various chromenone derivatives for their antitumor activity against liver carcinoma cells (HEPG2). The results indicated that certain compounds exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .
Acetylcholinesterase Inhibitory Activity
Research focused on synthesizing new coumarin derivatives revealed that modifications could enhance AChE inhibitory activity significantly. One compound demonstrated an IC50 value of 2.7 µM, indicating its potential as a treatment for cognitive decline associated with Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
